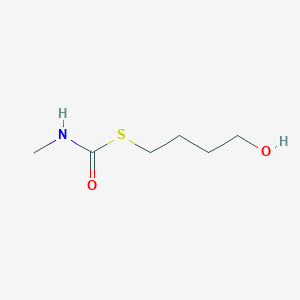
Carbamothioic acid, methyl-, S-(4-hydroxybutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Hydroxybutyl) methylcarbamothioate: is an organic compound with the molecular formula C6H13NOS It is a derivative of carbamothioic acid, characterized by the presence of a hydroxybutyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxybutyl) methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-hydroxybutylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HO(CH2)4NH2→CH3NHCOS(CH2)4OH
Industrial Production Methods: Industrial production of S-(4-Hydroxybutyl) methylcarbamothioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Hydroxybutyl) methylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxybutyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-(4-Hydroxybutyl) methylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, S-(4-Hydroxybutyl) methylcarbamothioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(4-Hydroxybutyl) methylcarbamothioate involves its interaction with specific molecular targets. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the carbamothioate moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- S-Methyl methylcarbamothioate
- S-Ethyl methylcarbamothioate
- S-Propyl methylcarbamothioate
Comparison: S-(4-Hydroxybutyl) methylcarbamothioate is unique due to the presence of the hydroxybutyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds, which may lack the hydroxyl functionality and thus have different chemical and biological properties.
Properties
CAS No. |
652154-35-3 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
S-(4-hydroxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NO2S/c1-7-6(9)10-5-3-2-4-8/h8H,2-5H2,1H3,(H,7,9) |
InChI Key |
CFWKSFGKBOKZHK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















